Sphingosylphosphorylcholine
Overview
Description
Synthesis Analysis
SPC synthesis involves complex biochemical pathways, with one study describing the synthesis of a photoactivatable SPC analogue for research purposes. This advancement provides a tool for identifying the G protein-coupled receptors that interact with SPC, shedding light on its molecular targets and signaling pathways (Lu & Bittman, 2005).
Molecular Structure Analysis
The molecular structure of SPC enables it to interact with specific GPCRs, influencing various signaling cascades. Studies have identified GPR4 as not only a high-affinity receptor for SPC but also for lysophosphatidylcholine (LPC), although with lower affinity. These interactions trigger increases in intracellular calcium concentration and activate several cellular responses, including ERK mitogen-activated protein kinase activation and DNA synthesis, highlighting the specificity and complexity of SPC's molecular interactions (Zhu et al., 2001).
Chemical Reactions and Properties
SPC's chemical properties enable it to act as a bioactive molecule in various signaling pathways. For instance, it induces endothelial cell migration and morphogenesis by downregulating Edg1, a receptor involved in chemotaxis, and promoting the differentiation of endothelial cells into capillary-like structures. These actions underscore SPC's role in angiogenesis and its potential as a modulator of this process in neural tissue after trauma or neoplastic growth (Boguslawski et al., 2000).
Physical Properties Analysis
The physical properties of SPC, such as its amphiphilic nature, contribute to its biological activity. It is a component of high-density lipoproteins (HDL) and exhibits various effects on cell type-specific functions in major tissues. The multifunctional role of SPC is regulated by different intracellular signaling cascades, highlighting its complex interaction with cellular mechanisms (Nixon et al., 2008).
Chemical Properties Analysis
The chemical properties of SPC facilitate its interaction with cellular receptors and the activation of downstream signaling pathways. It has been shown to induce the activation of mitogen-activated protein kinase (MAPK) in cells, requiring protein kinase C and a pertussis toxin-sensitive G protein. This activation leads to various cellular responses, including mitogenesis, highlighting the significance of SPC's chemical interactions in modulating cell behavior (Seufferlein & Rozengurt, 1995).
Scientific Research Applications
Wound Healing and Fibroblast Contraction : SPC stimulates collagen gel contraction in fibroblast-embedded collagen gel, which can aid in wound healing (Suhr, Tsuboi, & Ogawa, 2000).
Angiogenesis in Neural Tissue : It induces endothelial cell migration and morphogenesis, potentially modulating angiogenesis in neural tissues (Boguslawski et al., 2000).
Cellular Elasticity and Migration : SPC increases cellular elasticity and stimulates cell migration through size-limited pores more potently than lysophosphatidic acid (LPA) (Beil et al., 2003).
Atheroprotection : It inhibits apoptosis and induces autophagy in vascular endothelial cells, suggesting atheroprotective effects (Ge et al., 2011).
Cerebral Vasospasm : SPC is involved in the development of cerebral vasospasm after subarachnoid hemorrhage (Kurokawa et al., 2009).
Vascular Effects : It increases intracellular Ca2+ concentration and nitric oxide production in endothelial cells, causing endothelium-dependent relaxation in bovine coronary arteries (Mogami et al., 1999).
Anti-inflammatory Effects : SPC reduces organ injury/dysfunction caused by endotoxin in rats, with potent anti-inflammatory effects (Murch et al., 2008).
Cell Differentiation : It induces differentiation of mouse embryonic stem cells and human promyelocytic leukemia cells (Kleger et al., 2007).
Cancer Research : SPC has various implications in cancer research, affecting proliferation and migration of different cancer cells and playing roles in the tumor microenvironment (Park & Lee, 2019; Yue et al., 2015).
Neurotrophic Effects : It exhibits neurotrophic effects, rescuing cells from apoptosis and showing nerve growth factor-like effects (Konno et al., 2007).
Future Directions
SPC has been studied in cardiovascular, neurological, and inflammatory phenomena . In particular, studies on cancer have been conducted mainly in terms of effects on cancer cells, and relatively little consideration has been given to aspects of the tumor microenvironment . Future research directions include trends in the development of modulators that regulate SPC action .
properties
IUPAC Name |
[(E,2S,3R)-2-amino-3-hydroxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H49N2O5P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23(26)22(24)21-30-31(27,28)29-20-19-25(2,3)4/h17-18,22-23,26H,5-16,19-21,24H2,1-4H3/b18-17+/t22-,23+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLVSPVFPBBFMBE-HXSWCURESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(COP(=O)([O-])OCC[N+](C)(C)C)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/[C@H]([C@H](COP(=O)([O-])OCC[N+](C)(C)C)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H49N2O5P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sphingosylphosphorylcholine | |
CAS RN |
1670-26-4 | |
Record name | Sphingosylphosphorylcholine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1670-26-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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